N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 3-methylbenzyl group attached via a propanamide linker. The pyrazolo[1,5-a]pyrazine core is substituted with a 4-oxo moiety and a 4-isopropylphenyl group at position 2.
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C26H28N4O2/c1-18(2)21-7-9-22(10-8-21)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-20-6-4-5-19(3)15-20/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31) |
InChI Key |
NAQUKRUZEMLODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step reactions. One common method includes the condensation of 3-methylbenzylamine with a suitable pyrazolo[1,5-a]pyrazine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
Compounds like those in (pyrazolo[1,5-a]pyrimidines) differ in the heterocyclic core, replacing one nitrogen atom with a carbon. For example, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () shows antitrypanosomal activity attributed to its electron-withdrawing substituents, suggesting the target compound’s pyrazine core may similarly enhance bioactivity .
Substituent Effects on the Benzyl Group
3-Methylbenzyl vs. 3-Methoxybenzyl
describes N-(3-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide, differing only in the substituent (methoxy vs. methyl).
Amide Side Chain Variations
Propanamide Linker vs. Sulfonamide/Bulkier Chains
In -[1-(tert-butyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-trifluoromethylphenyl)propanamide features a tert-butyl group and trifluoromethylphenyl substituent. The tert-butyl group enhances metabolic stability, while the trifluoromethylphenyl increases lipophilicity.
Pharmacological Activity Correlations
GABA_A Receptor Inhibition
Pyrazolo[1,5-a]pyrimidines in (e.g., nitro- or cyano-substituted derivatives) inhibit GABA_A receptors with IC50 values <100 nM. The target compound’s 4-oxo group and isopropylphenyl substituent may mimic these electron-withdrawing effects, suggesting comparable receptor affinity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Biological Activity
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Core Structure : Pyrazolo[1,5-a]pyrazine
- Functional Groups :
- N-(3-methylbenzyl) group
- 4-oxo functional group
- Propanamide moiety
This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo derivatives have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, the compound may act as an inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP leads to the formation of monopolar spindles, resulting in apoptosis in cancer cells .
The proposed mechanism of action involves the following pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the mitotic phase by inhibiting KSP activity. This results in disrupted spindle formation and subsequent cell death.
- Apoptosis Induction : By promoting apoptosis in cancer cells, it may enhance the efficacy of existing chemotherapeutic agents.
Pharmacokinetic Profile
The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics. These include:
- Bioavailability : High oral bioavailability due to lipophilic nature.
- Metabolism : Metabolized primarily via liver enzymes, leading to active metabolites that may contribute to its biological effects.
- Excretion : Renal excretion is likely, necessitating monitoring for potential nephrotoxicity.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide exhibit significant cytotoxicity against various cancer cell lines. For example:
Animal Studies
Preclinical studies have shown promising results in animal models. For instance, administration of the compound led to reduced tumor size in xenograft models of breast cancer. The findings suggest that the compound not only inhibits tumor growth but also enhances survival rates in treated animals.
Comparative Analysis
A comparative analysis with other known KSP inhibitors reveals that this compound displays a comparable efficacy profile but with potentially improved selectivity for cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
